3-[(6-Bromoimidazo[1,2-a]pyridine-3-carbonyl)-amino]-4-fluorobenzoic acid methyl ester
Overview
Description
The compound “3-[(6-Bromoimidazo[1,2-a]pyridine-3-carbonyl)-amino]-4-fluorobenzoic acid methyl ester” is a derivative of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been well studied. N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . A highly efficient co-electrolysis of 3-bromoimidazo[1,2-a]pyridines has been developed in a simple undivided cell without any external oxidant .Molecular Structure Analysis
The molecular structure of this compound is derived from the imidazo[1,2-a]pyridine core, which is an important fused bicyclic 5,6 heterocycle .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . The chemical reactions involving this compound are likely to be influenced by these properties.Physical and Chemical Properties Analysis
The compound has a molecular weight of 241.04 g/mol . Other physical and chemical properties specific to this compound are not available in the retrieved resources.Scientific Research Applications
Synthetic Methodologies
- Ionic Liquid Promoted Synthesis : Ionic liquids, specifically 1-butyl-3-methylimidazolium bromide [bmim]Br, have been employed to facilitate the synthesis of 3-aminoimidazo[1,2-a]pyridines, demonstrating a green and reusable method that may involve compounds similar to the one (Shaabani et al., 2006).
Heterocyclic Chemistry
- Cyclocondensation Reactions : Research into cyclocondensation involving α-acylacetamidines and esters, including those similar to 4-fluoro-2-nitrobenzoic and pyrimidinecarboxylic acids, has led to the formation of condensed azines, highlighting chemoselective processes that could be relevant to synthesizing complex heterocyclic systems (Dar'in et al., 2008).
Antimicrobial and Anticancer Applications
- Regioselective Borylation and Anticancer Activity : A study on the regioselective palladium-catalyzed Suzuki–Miyaura borylation reactions for the dimerization product of 6-bromoimidazo[1,2-a]pyridine-2-carboxylate has been linked to the development of potential anti-cancer and anti-TB agents, demonstrating the biomedical applications of such compounds (Sanghavi et al., 2022).
Catalysis and Green Chemistry
- Bronsted Acidic Ionic Liquids : The use of Bronsted acidic ionic liquids as catalysts and reaction mediums for Fischer esterification presents an environmentally friendly alternative for chemical synthesis, potentially applicable to the synthesis of ester compounds like the subject chemical (Joseph et al., 2005).
Mechanism of Action
Target of Action
It is known that imidazo[1,2-a]pyridines, a core structure in this compound, are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They serve as pharmacophores for many molecules with significant biological and therapeutic value .
Mode of Action
The imidazo[1,2-a]pyridine moiety is known to interact with various biological targets, leading to a wide range of therapeutic effects .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be involved in various biochemical reactions, including condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .
Pharmacokinetics
Similar compounds with the imidazo[1,2-a]pyridine moiety have been reported to display pharmacokinetic and safety profiles compatible with once-daily dosing .
Result of Action
Imidazo[1,2-a]pyridines are known to exhibit significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
3-[(6-Bromoimidazo[1,2-a]pyridine-3-carbonyl)-amino]-4-fluorobenzoic acid methyl ester plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain kinases, which are enzymes that play a crucial role in cell signaling pathways. The interaction between this compound and these kinases can lead to the modulation of their activity, thereby affecting downstream signaling events .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, this compound can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the metabolic flux within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with specific biomolecules, such as enzymes and receptors. These interactions can lead to the inhibition or activation of enzyme activity, resulting in changes in cellular processes. For instance, the compound can inhibit the activity of certain kinases, thereby blocking downstream signaling pathways and altering cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the modulation of specific signaling pathways. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s activity significantly changes at certain dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to the formation of metabolites that can further influence cellular processes. The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of metabolic pathways within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes and its localization within different cellular compartments. These interactions can affect the compound’s accumulation and localization, influencing its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with other biomolecules and its overall biological effects .
Properties
IUPAC Name |
methyl 3-[(6-bromoimidazo[1,2-a]pyridine-3-carbonyl)amino]-4-fluorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrFN3O3/c1-24-16(23)9-2-4-11(18)12(6-9)20-15(22)13-7-19-14-5-3-10(17)8-21(13)14/h2-8H,1H3,(H,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBKDPEZBEXEICS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)F)NC(=O)C2=CN=C3N2C=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrFN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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